molecular formula C13H7Cl2N3O2S B2531323 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-50-7

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2531323
CAS No.: 919860-50-7
M. Wt: 340.18
InChI Key: WCJBZDWEKPWQJU-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide (CAS 919860-50-7) is a synthetic heterocyclic compound with a molecular formula of C13H7Cl2N3O2S and a molecular weight of 340.18 g/mol . It features a distinct molecular architecture comprising an isoxazole ring and a thiazole ring, linked by a carboxamide group and substituted with a 2,5-dichlorophenyl moiety. This structure is characteristic of a class of molecules known for their potential in various pharmacological research applications . Heterocyclic compounds containing isoxazole and thiazole scaffolds, similar to this one, are the subject of ongoing scientific investigation due to their broad biological activities. Research on analogous structures has demonstrated promising activities in areas such as anticancer agent development . Furthermore, isoxazole-carboxamide derivatives have been identified as intriguing modulators of ionotropic glutamate receptors, specifically AMPA receptors, which play a critical role in nociceptive transmission and are a target for investigating non-opioid analgesic pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-9(15)8(5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJBZDWEKPWQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reactions: The final step involves coupling the thiazole and isoxazole rings through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives with similar structures exhibit notable efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Method : Minimum Inhibitory Concentration (MIC) tests were conducted.
  • Findings : The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide has shown promise in anticancer research, particularly against breast cancer cell lines.

Case Study: Anticancer Screening

  • Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Method : Sulforhodamine B (SRB) assay was utilized to determine cell viability.
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
Cell Line IC50 (µM)
MCF-715

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of this compound, particularly its ability to modulate cytokine production.

Case Study: Inflammation Model Study

  • Objective : Investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Cytokine Reduction (%)
TNF-alpha50
IL-650

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

Several structurally related compounds from the evidence share key features with the target molecule:

Compound Name/ID Core Structure Key Substituents Functional Groups Synthesis Yield Molecular Weight (ESI-MS) Reference
Target Compound Thiazole 2,5-Dichlorophenyl, Isoxazole-5-carboxamide Carboxamide, Thiazole, Isoxazole Not reported Not provided -
: Compound 4 Thiazole 4-Chlorophenyl, Fluorophenyl-triazolyl Pyrazole, Triazole High yield Not provided
: Compound 5 Thiazole 4-Fluorophenyl, Fluorophenyl-triazolyl Pyrazole, Triazole High yield Not provided
: 9a Thiazole-phenylurea 3-Fluorophenyl, Piperazine Urea, Piperazine 78.1% 412.3 [M+H]+
: 9b Thiazole-phenylurea 3,5-Dichlorophenyl, Piperazine Urea, Piperazine 79.6% 462.1 [M+H]+
: CI 12480 Naphthalene-carboxamide 2,5-Dichlorophenyl, Azo group Azo, Carboxamide Not reported Not provided

Key Observations :

  • The dichloro substitution pattern is distinct from the 3,5-dichlorophenyl group in ’s 9b, which may alter steric and electronic interactions in biological systems .
  • Functional Group Diversity: Unlike urea derivatives () or azo-based colorants (), the target’s isoxazole carboxamide lacks hydrogen-bond donors, possibly limiting its ability to engage in strong polar interactions. However, the carboxamide group may still participate in moderate hydrogen bonding or π-stacking .

Biological Activity

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring linked to an isoxazole moiety, which is known for contributing to various biological activities. The presence of the 2,5-dichlorophenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Activity against Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds related to thiazole derivatives have shown effectiveness against MRSA strains, with some exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Antifungal Properties : Broad-spectrum antifungal activity has also been reported. For example, certain thiazole derivatives have demonstrated effectiveness against drug-resistant Candida strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Viability Assays : In studies using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, compounds similar to this isoxazole derivative showed significant reductions in cell viability. For instance, one study reported a decrease in viability by up to 39.8% in Caco-2 cells when treated with a related thiazole compound .
CompoundCell Line% Cell Viability Reduction
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazoleA54955.4%
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazoleCaco-239.8%

The mechanisms underlying the biological activities of these compounds are thought to involve several pathways:

  • Inhibition of Enzymatic Activity : Thiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways .
  • Interference with Protein Interactions : Molecular docking studies indicate that these compounds may interact with proteins such as Bcl-2, which is involved in regulating apoptosis .

Case Studies

Several case studies highlight the effectiveness of thiazole-based compounds:

  • Study on Anticancer Properties : A study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity .
  • Antimicrobial Efficacy Assessment : Another study focused on synthesizing new thiazole derivatives and assessing their antimicrobial properties against resistant strains of bacteria and fungi. The results showed promising activity against multiple pathogens .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(2,5-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide?

A two-step approach is commonly employed:

  • Step 1 : Condensation of 2,5-dichlorophenyl-substituted thiazole precursors with isoxazole-5-carboxylic acid derivatives. For example, cyclization reactions using iodine and triethylamine in DMF under reflux conditions can facilitate heterocycle formation, as observed in analogous thiadiazole syntheses .
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile.
    Key validation : Monitor reaction progress using TLC and confirm product purity via HPLC (>95%) and melting point analysis.

Q. How can structural characterization of this compound be optimized?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the thiazole and isoxazole rings. For instance, aromatic proton signals in the δ 7.2–8.1 ppm range indicate dichlorophenyl substituents .
  • Mass spectrometry (ESI-MS or HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated for structurally related thiazole-isoxazole hybrids .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • MTT assay : Screen against human cancer cell lines (e.g., MCF-7, A549, HepG2) at 10–100 µM concentrations. Compounds with IC₅₀ < 20 µM warrant further study .
  • Apoptosis assays : Use Annexin V/PI staining to quantify early/late apoptotic cells.
  • Control comparisons : Include reference drugs (e.g., doxorubicin) and solvent controls to validate assay robustness.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on modifying:

  • Dichlorophenyl substituents : Replace 2,5-dichloro groups with other halogens (e.g., F, Br) or electron-withdrawing groups to assess impact on cytotoxicity. Analogues with 2,5-dichlorophenyl show enhanced activity in benzothiazole derivatives .
  • Thiazole-isoxazole linkage : Introduce methyl or methoxy spacers to evaluate conformational flexibility and target binding.
  • Pharmacophore modeling : Use tools like Schrödinger’s Phase or MOE to map electrostatic and steric interactions with kinase targets (e.g., EGFR, VEGFR) .

Q. What strategies address contradictions in bioavailability data between in vitro and in vivo models?

  • Permeability assays : Compare Caco-2 cell monolayer permeability with rat intestinal absorption. Polar surface area (PSA) > 140 Ų correlates with poor absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation.
  • Formulation adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility, as seen with structurally related thiazole carboxamides .

Q. How can mechanistic studies resolve conflicting results in target identification?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • CRISPR-Cas9 knockouts : Validate target relevance by silencing candidate genes (e.g., AKT, mTOR) and assessing resistance.
  • Molecular dynamics (MD) simulations : Simulate binding interactions over 100+ ns trajectories to confirm stability and hydrogen-bonding patterns .

Q. What analytical methods are critical for detecting degradation products during stability studies?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks.
  • HPLC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the carboxamide group or oxidative cleavage of the thiazole ring) .
  • Accelerated stability testing : Use Arrhenius plots to predict shelf-life under standard storage conditions.

Methodological Considerations

  • Data reproducibility : Replicate key experiments (n ≥ 3) and include internal controls (e.g., solvent blanks, reference standards).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05).
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., dose optimization to minimize animal toxicity).

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